molecular formula C8H7NO5 B147255 4-Methoxy-3-nitrobenzoic acid CAS No. 89-41-8

4-Methoxy-3-nitrobenzoic acid

Cat. No. B147255
Key on ui cas rn: 89-41-8
M. Wt: 197.14 g/mol
InChI Key: ANXBDAFDZSXOPQ-UHFFFAOYSA-N
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Patent
US05726162

Procedure details

To a 500 ml erlenmeyer flask with magnetic stirrer was charged 10.3 g of 3-nitro-4-methoxy-methylbenzoate, 400 ml tetrahydrofuran, and 3.2 g of 86% potassium hydroxide. The reaction was stirred for 12 hours at ambient temperature, after which the resulting solid was collected by vacuum filtration and washed with 2×100 ml of ethyl ether. The solid was dissolved in 200 ml of water and acidified to pH 4 with 6N hydrochloric acid. The resulting precipitate was collected by vacuum filtration, washed with 200 ml water, and dried overnight in vacuo at 30° C. Isolated 7.4 g of product as a white solid.
Name
3-nitro-4-methoxy-methylbenzoate
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5](C)=[C:6]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[C:7]([O-:9])=[O:8])([O-:3])=[O:2].[OH-].[K+]>O1CCCC1>[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[C:7]([OH:9])=[O:8])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
3-nitro-4-methoxy-methylbenzoate
Quantity
10.3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=C(C(=O)[O-])C=CC1OC)C
Name
Quantity
3.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 12 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
after which the resulting solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed with 2×100 ml of ethyl ether
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in 200 ml of water
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washed with 200 ml water
CUSTOM
Type
CUSTOM
Details
dried overnight in vacuo at 30° C
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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